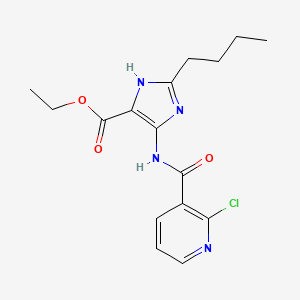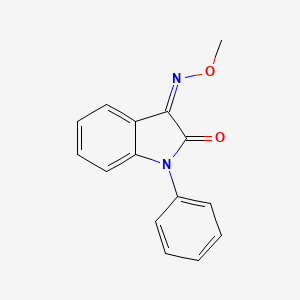![molecular formula C19H19N3O3S B2447245 N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide CAS No. 2034393-98-9](/img/structure/B2447245.png)
N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structure, and the type of compound it is. For example, it could be an organic compound, a coordination compound, a polymer, etc. The description might also include the role or use of the compound in various applications .
Synthesis Analysis
The synthesis of a compound refers to the chemical reactions used to produce it. This can involve various techniques such as condensation reactions, redox reactions, etc .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility, color, odor, density, and many others. These properties can be determined using various experimental techniques .Applications De Recherche Scientifique
Biologically Active Molecules
Bipyridine derivatives are used as fundamental components in the creation of biologically active molecules . These molecules have a wide range of applications in the field of medicine and biology.
Ligands in Transition-Metal Catalysis
Bipyridine derivatives are known for their excellent ligand properties. They are extensively used in transition-metal catalysis , which is a crucial process in many chemical reactions.
Photosensitizers
Bipyridine derivatives are used as photosensitizers . Photosensitizers are substances that promote photochemical reactions when exposed to light, and they are used in a variety of applications, including solar energy conversion and photodynamic therapy.
Viologens
The quaternization of nitrogens in 4,4’-bipyridines generates viologens . Viologens are known for their good electrochemical properties and are used in a variety of applications, including electrochromic devices and redox flow batteries.
Supramolecular Structures
Bipyridine derivatives are used in the creation of supramolecular structures . These structures have a wide range of applications, including the development of new materials and the study of biological systems.
Synthesis Methods
Bipyridine derivatives are used as starting materials or precursors for a variety of valuable substances . Various synthesis methods have been developed, including Suzuki coupling, Stille coupling, Negishi coupling, Ullmann coupling, Wurtz coupling, and electrochemical methods .
Mécanisme D'action
Target of Action
Bipyridine derivatives are known to interact with various biological targets, including enzymes and receptors . The specific targets depend on the exact structure of the compound and the biological system in which it is active.
Mode of Action
Bipyridine derivatives are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling .
Biochemical Pathways
Bipyridine derivatives can influence various biochemical pathways depending on their specific targets and mode of action .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of a compound are crucial for its bioavailability and therapeutic effect .
Result of Action
The effects of a compound depend on its mode of action and the biochemical pathways it influences .
Action Environment
Factors such as temperature, ph, and the presence of other substances can influence the action of a compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethoxy-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-2-25-18-5-3-4-6-19(18)26(23,24)22-14-15-7-12-21-17(13-15)16-8-10-20-11-9-16/h3-13,22H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMVNIUGAWGRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)-2-ethoxybenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,1-dibenzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2447162.png)
![N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2447163.png)

![3-ethyl-8-(4-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2447166.png)
![2-furyl-N-[(1-{2-[5-methyl-2-(methylethyl)phenoxy]ethyl}benzimidazol-2-yl)ethy l]carboxamide](/img/structure/B2447168.png)



![5-bromo-N-(4,6-difluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2447174.png)

![(8aR)-8a-methyl-octahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2447177.png)

![6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine](/img/structure/B2447184.png)
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2447185.png)